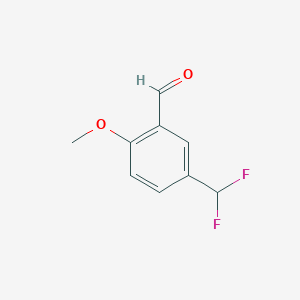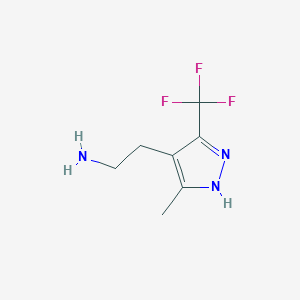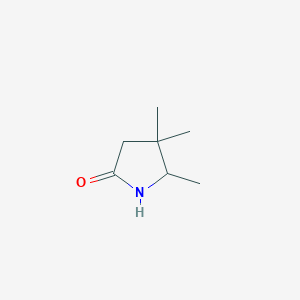
(2R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorenylmethoxycarbonyl (Fmoc) is a group used in solid-phase peptide synthesis. It serves as an amine-protecting group. The Fmoc group is removed (deprotected) under mildly basic conditions .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids consists of the fluorenyl group, a methylene linker, a carbonyl group forming an ester or amide bond with the amino acid .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed by treatment with a base, such as piperidine. This deprotection step is followed by coupling with the next amino acid in the sequence .Physical And Chemical Properties Analysis
Fmoc-protected amino acids are typically solid at room temperature. They are sensitive to base, which is used to remove the Fmoc group .科学的研究の応用
Peptide Synthesis
This compound is primarily used in the synthesis of peptides. The fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino acid during the synthesis process. It is stable under basic conditions but can be removed under mildly acidic conditions, which is ideal for stepwise construction of peptide chains .
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the compound can be attached to a solid resin, allowing for the sequential addition of amino acids. The Fmoc group protects the amino group during the coupling of each amino acid residue, and its removal prepares the growing peptide chain for the next amino acid addition .
Medicinal Chemistry
The compound’s structure allows for the introduction of thiophene, a sulfur-containing heterocycle that is often incorporated into drug molecules due to its electron-rich nature, which can enhance binding interactions with biological targets .
Proteomics Research
In proteomics, this compound can be used to create peptides that mimic portions of proteins. These peptides can then be used in mass spectrometry to help identify and quantify proteins within complex biological samples .
Enzyme Inhibition Studies
The thiophene moiety can be crucial for the inhibition of certain enzymes. By incorporating this compound into peptides, researchers can study the interaction between the peptide and the enzyme, potentially leading to the development of new inhibitors .
Chemical Biology
In chemical biology, the compound can be used to design and synthesize peptides that can modulate biological processes. The Fmoc group allows for the incorporation of the compound into peptides without affecting the thiophene’s reactivity, enabling the study of peptide interactions with various cellular components .
作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid involves the protection of the amine group, followed by the synthesis of the thiophene ring and the coupling of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid with the thiophene ring. The Fmoc group is then removed to reveal the amino acid side chain.", "Starting Materials": [ "L-alanine", "9H-fluorene-9-methanol", "thiophene-2-carboxylic acid", "N,N-dimethylformamide (DMF)", "diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "piperidine", "acetic anhydride", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)", "ethyl acetate", "water" ], "Reaction": [ "Protection of L-alanine amine group with acetic anhydride", "Synthesis of thiophene ring by reacting thiophene-2-carboxylic acid with DMF, DIC, and NHS", "Coupling of Fmoc-protected L-alanine with thiophene ring using DIC and TEA", "Removal of Fmoc group with piperidine", "Deprotection of L-alanine amine group with HCl", "Isolation of product by extraction with ethyl acetate and purification by recrystallization from water" ] } | |
CAS番号 |
269726-93-4 |
製品名 |
(2R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |
分子式 |
C23H21NO4S |
分子量 |
407.5 g/mol |
IUPAC名 |
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m1/s1 |
InChIキー |
HCLUWRXASUZLPY-BPGUCPLFSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](C(CC4=CSC=C4)N)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



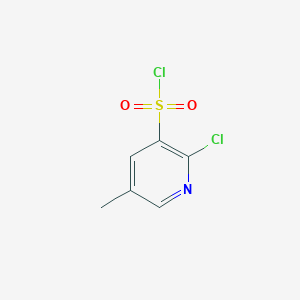
![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)
![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)
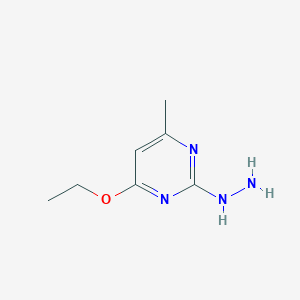
![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)
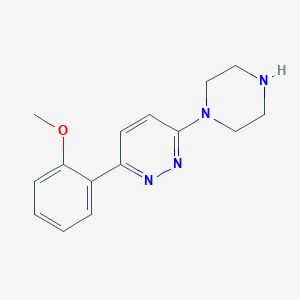
![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)
